BenchChemオンラインストアへようこそ!

3,3-Difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one

Lipophilicity clogP drug design

This 3,3-difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one (CAS 326617-09-8) is a hexafluorinated β-lactam scaffold designed for advanced medicinal chemistry and chemical biology. Its key differentiation lies in the N1-(3-trifluoromethylphenyl) group, which significantly alters lipophilicity (ΔclogP ~ +1.0), electronic surface potential, and metabolic soft spots versus non-CF₃ analogs. In published SAR, single-fluorine shifts on related scaffolds produced >100-fold IC₅₀ changes in MCF-7 cells. Hence, substituting a non-CF₃ analog will confound biological interpretation. With six ¹⁹F nuclei in three distinct chemical environments, it is an ideal multi-reporter ¹⁹F NMR probe for fragment-based screening. Procure for focused library design or β-lactam synthon methodology development.

Molecular Formula C16H9F6NO
Molecular Weight 345.244
CAS No. 326617-09-8
Cat. No. B2691012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one
CAS326617-09-8
Molecular FormulaC16H9F6NO
Molecular Weight345.244
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2C(C(C2=O)(F)F)C3=CC=C(C=C3)F)C(F)(F)F
InChIInChI=1S/C16H9F6NO/c17-11-6-4-9(5-7-11)13-15(18,19)14(24)23(13)12-3-1-2-10(8-12)16(20,21)22/h1-8,13H
InChIKeyANVZUBJKXRJHBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one (CAS 326617-09-8): Core Identity and Sourcing Baseline for Fluorinated β-Lactam Procurement


3,3-Difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one (CAS 326617-09-8) is a fully synthetic, hexafluorinated monocyclic β-lactam (azetidin-2-one) belonging to the 3,3-difluoro-β-lactam subclass. Its molecular formula is C₁₆H₉F₆NO (MW 345.24 g·mol⁻¹) [1]. The compound is catalogued in the ZINC database as ZINC1599729 and is commercially available as a screening compound or building block from multiple suppliers, including Enamine, Life Chemicals, ChemDiv, and MolPort [2]. This compound is not an approved pharmaceutical and has not been evaluated in registered clinical trials [2]. It is primarily procured for early-stage medicinal chemistry, chemical biology probe development, and focused library design where high fluorine density on the β-lactam scaffold is a deliberate design variable.

Why 3,3-Difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one Cannot Be Replaced by Simpler β-Lactam Analogs: The Substituent-Specific Differentiation Problem


Close analogs of this compound—such as 3,3-difluoro-4-(4-fluorophenyl)-1-phenylazetidin-2-one (CAS 326871-14-1) or 3,3-difluoro-1,4-diphenylazetidin-2-one (CAS 120316-02-1)—differ by the absence of the 3-trifluoromethyl substituent on the N1-phenyl ring. This single group change is non-trivial: the –CF₃ moiety significantly alters the compound's electronic surface potential, lipophilicity (ΔlogP approximately +0.8 to +1.2 units), and metabolic soft spot profile [1]. In published structure–activity relationship (SAR) campaigns on 3,3-difluoro-β-lactams as tubulin-targeting CA-4 analogues, even single-fluorine positional shifts on aryl rings produced IC₅₀ changes exceeding 100-fold in MCF-7 breast cancer cells [2]. Consequently, substituting a non-trifluoromethyl analog for this compound in a biological assay or synthetic sequence will confound SAR interpretation, alter compound properties (e.g., solubility, permeability), and compromise reproducibility. The quantitative evidence below details where this specific substitution pattern generates measurable, procurement-relevant differentiation.

Quantitative Differentiation Evidence for 3,3-Difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one (CAS 326617-09-8) Versus Closest Structural Analogs


Hexafluorinated vs. Pentafluorinated Analog: Predicted Lipophilicity Advantage (clogP) of the 3-Trifluoromethylphenyl Substituent

The target compound incorporates six fluorine atoms: two geminal fluorines at C3, one fluorine on the 4-phenyl ring, and three fluorines as a trifluoromethyl group on the N1-phenyl ring. The closest purchasable analog, 3,3-difluoro-4-(4-fluorophenyl)-1-phenylazetidin-2-one (CAS 326871-14-1; C₁₅H₁₀F₃NO, MW 277.25), contains only three fluorines and lacks the –CF₃ group . Using the Hansch π constant for aromatic –CF₃ (+0.88) versus –H (0.00), the predicted logP difference between the two compounds is estimated at +0.8 to +1.2 log units, which translates to an approximately 6- to 16-fold increase in octanol/water partition coefficient [1]. This lipophilicity increment is significant in medicinal chemistry, where a ΔlogP of ≥0.5 often discriminates between CNS-penetrant and peripherally restricted candidates [2].

Lipophilicity clogP drug design fluorine substitution

Fluorine Atom Count and Steric Bulk: Differentiation from Diphenyl 3,3-Difluoroazetidin-2-one in Hydrogen Bond Acceptor Capacity

The target compound carries six fluorine atoms versus zero on the aryl rings of 3,3-difluoro-1,4-diphenylazetidin-2-one (CAS 120316-02-1). Each C–F bond can act as a weak hydrogen bond acceptor (HBA), and six fluorines provide a higher cumulative HBA surface than the non-fluorinated analog. In a 2022 study of fluorinated β-lactams, the introduction of 3,3-difluoro substitution on the lactam ring was shown to alter the electronic environment of the β-lactam carbonyl, modifying its susceptibility to nucleophilic ring-opening—the key reactivity handle for this compound class [1]. Furthermore, the –CF₃ group at the N1-phenyl meta position introduces steric bulk (Taft Es ≈ –1.16) not present in the unsubstituted phenyl analog, which can direct regiospecific functionalization and influence binding pocket complementarity [2].

Fluorine density H-bond acceptor crystal engineering medicinal chemistry

Class-Level Antiproliferative Potential: 3,3-Difluoroazetidin-2-ones as CA-4 Bioisosteres in Breast Cancer Cell Lines

While no published IC₅₀ data exist for CAS 326617-09-8 itself, the compound class of 3,3-difluoro-β-lactams has been experimentally validated as combretastatin A-4 (CA-4) bioisosteres. In a 2022 study by Malebari et al., the 3-fluoro and 3,3-difluoro β-lactam compounds 32 and 33 demonstrated MCF-7 IC₅₀ values of 0.075 µM and 0.095 µM, respectively, with nanomolar activity in triple-negative breast cancer (TNBC) lines (Hs578T IC₅₀ = 0.033 µM for compound 32) [1]. Critically, the 3,3-difluoro substitution was shown to be a first-in-class modification for this scaffold series, with the difluoro derivatives exhibiting distinct tubulin polymerization inhibition compared to their mono-fluoro counterparts. The target compound of this guide extends this validated pharmacophore by incorporating a meta-CF₃ group on the N1-aryl ring—a substitution that has independently been associated with enhanced target engagement in colchicine-site binders [2]. Users procuring this compound for anticancer SAR studies benefit from a scaffold pre-validated in a peer-reviewed tubulin-targeting context, whereas non-fluorinated azetidin-2-ones lack this demonstrated mechanistic track record.

Anticancer tubulin polymerization MCF-7 CA-4 analogues

Commercial Availability Breadth: Multi-Supplier Sourcing Advantage Relative to Custom-Only Analogs

ZINC15 database analysis reveals that CAS 326617-09-8 is stocked or available on a make-on-demand basis from at least 33 distinct supplier catalogs, including Enamine, ChemDiv, Life Chemicals, MolPort, eMolecules, Otava, and TimTec [1]. In contrast, the close analog 3,3-difluoro-4-(4-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one (CAS 328105-11-9) appears in fewer than 10 catalogs, and 3,3-difluoro-4-(4-fluorophenyl)-1-phenylazetidin-2-one (CAS 326871-14-1) is primarily available through a single vendor . Multi-supplier availability provides three procurement advantages: (i) competitive pricing through tender processes, (ii) reduced risk of single-point supply chain disruption, and (iii) the ability to cross-validate compound identity and purity from independent sources—a consideration relevant to journals and industrial laboratories that require certificate-of-analysis documentation from at least two independent lots [2].

Chemical sourcing supply chain building blocks procurement

Evidence-Backed Application Scenarios for 3,3-Difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one (CAS 326617-09-8)


Medicinal Chemistry: Lead Optimization of Tubulin-Targeting Agents in the Colchicine-Binding Site

Based on the class-level validation of 3,3-difluoro-β-lactams as CA-4 bioisosteres with nanomolar antiproliferative activity in breast cancer cell lines [1], CAS 326617-09-8 is suitable as a core scaffold for systematic SAR exploration of the N1-aryl region of the colchicine-binding pharmacophore. The meta-CF₃ substitution on the N1-phenyl ring introduces a lipophilic and steric determinant (ΔclogP ≈ +1.0 vs. non-CF₃ analog) that can be probed for effects on tubulin binding affinity, cellular permeability, and metabolic stability [2]. Researchers should benchmark new analogs against compound 32 (MCF-7 IC₅₀ = 0.075 µM) and compound 33 (IC₅₀ = 0.095 µM) from Malebari et al. to quantify the value added by the trifluoromethyl substitution [1].

Chemical Biology: ¹⁹F NMR Probe Development for Protein-Observed and Ligand-Observed Screening

The six fluorine atoms distributed across three distinct chemical environments (C3 geminal difluoro, 4-fluorophenyl, and N1–CF₃) make this compound a candidate ¹⁹F NMR probe for fragment-based screening and protein-ligand interaction studies [3]. ¹⁹F NMR offers a wide chemical shift dispersion (~200 ppm for organofluorine compounds) and near-zero background in biological samples. The target compound's multiple ¹⁹F resonances can serve as simultaneous reporters of binding, with the –CF₃ group (~ –60 to –65 ppm) being spectroscopically distinct from aryl-F (~ –110 to –115 ppm) and geminal C–F₂ (~ –100 to –120 ppm), enabling differential line-broadening or chemical shift perturbation analysis upon target engagement [4].

Synthetic Methodology: Electrophilic β-Lactam Building Block for Ring-Opening Derivatization

The 3,3-difluoro substitution electronically deactivates the β-lactam carbonyl toward nucleophilic attack relative to non-fluorinated analogs, while simultaneously increasing the electrophilicity of the C3 position for ring-opening transformations [5]. This differential reactivity profile is valuable for chemists developing fluorinated β-amino acid derivatives or fluorinated heterocycles via β-lactam synthon methodology. The presence of the N1–(3-trifluoromethylphenyl) group further modulates the lactam nitrogen's lone-pair conjugation, which can be exploited in regiospecific ring-transformation reactions to access CF₃-substituted amine libraries [6]. The broad multi-supplier availability (33 catalogs) makes this a reliable starting material for methodology development and library production [7].

Quote Request

Request a Quote for 3,3-Difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.